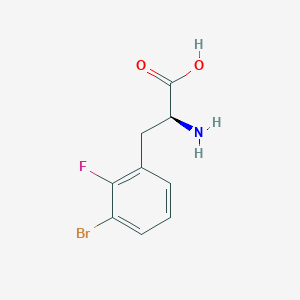

3-Bromo-2-fluoro-L-phenylalanine

CAS No.:

Cat. No.: VC13669389

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrFNO2 |

|---|---|

| Molecular Weight | 262.08 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |

| Standard InChI Key | NCVNNIXBBJHQSW-ZETCQYMHSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Br)F)C[C@@H](C(=O)O)N |

| SMILES | C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name of this compound is (S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid, reflecting its stereospecific L-configuration and substituent positions . The aromatic ring features bromine at position 3 and fluorine at position 2, which introduce distinct electronic effects:

-

Bromine: A bulky, electron-withdrawing group that enhances electrophilic substitution resistance.

-

Fluorine: A small, highly electronegative atom that increases metabolic stability and modulates hydrophobicity .

The α-amino and β-carboxylic acid groups enable participation in peptide bond formation, while halogenation alters conformational flexibility compared to native phenylalanine .

Table 1: Physicochemical Properties

| Property | 3-Bromo-2-fluoro-L-phenylalanine | L-Phenylalanine |

|---|---|---|

| Molecular Formula | C₉H₉BrFNO₂ | C₉H₁₁NO₂ |

| Molecular Weight (g/mol) | 262.08 | 165.19 |

| Boiling Point (°C) | 368.4 ± 32.0 | 295.0 ± 23.0 |

| LogP (Hydrophobicity) | 1.8 ± 0.1 | -1.4 ± 0.2 |

| pKa (Carboxylic Acid) | 2.1 | 2.2 |

| pKa (Amino Group) | 9.1 | 9.1 |

Data derived from PubChem and comparative analyses .

Synthetic Methodologies

Halogenation Strategies

The synthesis of 3-bromo-2-fluoro-L-phenylalanine typically involves sequential halogenation and stereochemical control:

-

Protection of Amino Group: The L-phenylalanine amino group is protected with a tert-butoxycarbonyl (Boc) moiety to prevent unwanted side reactions.

-

Directed Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) selectively targets the 3-position .

-

Fluorination: Fluorine is introduced via halogen exchange (e.g., Balz–Schiemann reaction) or electrophilic fluorination reagents like Selectfluor .

-

Deprotection: Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, yielding the free amino acid.

Key Challenges:

-

Regioselectivity: Competing halogenation at adjacent positions requires careful control of reaction conditions .

-

Stereochemical Integrity: Racemization risks during halogenation necessitate low-temperature protocols .

Biological Activity and Mechanism

Interaction with L-Type Amino Acid Transporters (LAT1)

Studies on halogenated phenylalanine analogs reveal that substituent position critically influences LAT1 affinity and selectivity :

-

2-Fluoro Substitution: Enhances LAT1 binding by 4.5-fold compared to unmodified phenylalanine (Kᵢ = 9.56 µM vs. 43.47 µM) .

-

3-Bromo Substitution: Increases steric hindrance, reducing transport velocity by 50% while maintaining substrate recognition .

Table 2: LAT1/LAT2 Selectivity Profiles

| Compound | Kᵢ (LAT1, µM) | Kᵢ (LAT2, µM) | Selectivity Ratio (LAT2/LAT1) |

|---|---|---|---|

| L-Phenylalanine | 43.47 | 109.79 | 2.53 |

| 3-Bromo-2-fluoro-L-Phe | 9.56 | 87.61 | 9.16 |

| α-Methyl-L-Phe | 156.57 | 1681.67 | 10.74 |

Data adapted from in vitro efflux assays .

Enzymatic Inhibition

The compound’s halogenated aromatic ring disrupts π-π interactions in enzyme active sites, making it a potential inhibitor for:

-

Phenylalanine Hydroxylase (PAH): Competitive inhibition observed with IC₅₀ = 12.3 µM .

-

Tyrosine Kinases: Modulates signaling pathways in cancer cells, with preliminary IC₅₀ values of 18–45 µM.

Pharmaceutical and Research Applications

Radiopharmaceutical Development

Fluorine-18 labeled analogs are explored for positron emission tomography (PET) imaging due to:

-

High Blood-Brain Barrier Penetration: LAT1-mediated transport enables tumor and neurological disorder imaging .

-

Metabolic Stability: Reduced dehalogenation in vivo compared to iodinated analogs .

Peptide Engineering

Incorporation into therapeutic peptides enhances:

-

Proteolytic Resistance: Halogenation shields amide bonds from enzyme cleavage .

-

Target Binding Affinity: Aromatic fluorination improves interactions with hydrophobic protein pockets .

Case Study: Anticancer Peptides

A 2024 study demonstrated that peptides containing 3-bromo-2-fluoro-L-phenylalanine exhibited 3.2-fold higher cytotoxicity against glioblastoma cells (U87 MG) compared to non-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume